雷索酚

描述

WIN 5063-3 is the enatiomeric analogue of the antimicrobial agent Thiamphenicol.

科学研究应用

药代动力学研究

雷索酚已成为药代动力学研究的主题,以了解其在体内的吸收、分布、代谢和排泄。 一项研究涉及同时分析噻吩甲酰胺及其前药噻吩甲酰胺甘氨酸在人血浆和尿液中的含量,方法是使用高效液相色谱法 。这些研究对于确定治疗用途的适当剂量以及了解药物如何随着时间的推移与身体相互作用至关重要。

抗生素耐药性研究

雷索酚对抗生素耐药性的影响一直是研究的重点领域。 研究表明,使用雷索酚会导致动物体内抗生素耐药性乳酸发酵肠道细菌的增加 。这项研究对于制定策略以减轻抗生素耐药性上升至关重要,抗生素耐药性是人类和兽医医学中日益关注的问题。

兽医应用

在兽医医学中,雷索酚已被推荐用于通过将其添加到家禽饲料中来治疗禽霍乱 。该领域的研究探讨了雷索酚在治疗动物疾病方面的疗效及其对产生抗生素耐药菌株的潜在影响。

环境影响研究

研究雷索酚对环境的影响对于了解该药物进入环境(例如通过农业径流)后如何影响生态系统至关重要。 虽然目前还没有关于雷索酚环境影响的具体研究,但更广泛的领域正在研究抗生素如何影响土壤细菌群落和抗性基因丰度 .

人类医学治疗用途

雷索酚在人类医学中的治疗应用已在多个国家得到探索。 例如,在中国和意大利,雷索酚已被用于治疗人类疾病,在巴西,它已被广泛用于治疗性传播疾病和盆腔炎 .

作用机制

Target of Action

Racephenicol, also known as Racepinephrine, is a non-selective α- and β-adrenergic receptor agonist . These receptors are all G-protein-coupled receptors .

Mode of Action

The main therapeutic effect of Racephenicol arises from its agonist action on β2-adrenergic receptors . This interaction activates adenylyl cyclase and increases intracellular cyclic AMP production .

Biochemical Pathways

Racephenicol’s interaction with β2-adrenergic receptors leads to bronchial smooth muscle relaxation . This is particularly beneficial in the treatment of respiratory distress in conditions such as asthma .

Pharmacokinetics

It is known that when given subcutaneously or intramuscularly, racephenicol has a rapid onset and short duration of action .

Result of Action

The primary result of Racephenicol’s action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic Racephenicol via inhalation resulted in improved clinical symptoms .

Action Environment

These can include soil-related factors, animal husbandry and waste management practices, potable and wastewater conditions, and food safety practices .

生物活性

Racephenicol, a derivative of chloramphenicol, is a broad-spectrum antibiotic known for its effectiveness against various bacterial infections. Its biological activity is primarily attributed to its ability to inhibit protein synthesis in bacteria, making it a crucial agent in treating infections caused by susceptible organisms.

Racephenicol exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptide bond formation during protein synthesis, ultimately leading to bacterial cell death. The mechanism can be summarized as follows:

- Binding Site : Racephenicol binds to the peptidyl transferase center of the 50S ribosomal subunit.

- Inhibition of Protein Synthesis : By obstructing the ribosome's function, racephenicol prevents the translation of mRNA into proteins, which is essential for bacterial growth and replication.

Pharmacological Profile

The pharmacological properties of racephenicol include:

- Spectrum of Activity : Effective against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

- Administration Routes : Typically administered intravenously or intramuscularly due to poor oral bioavailability.

- Toxicity and Side Effects : Potential side effects include bone marrow suppression and aplastic anemia, necessitating careful monitoring during treatment.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of racephenicol in clinical settings:

- Clinical Efficacy : A study involving pediatric patients with severe pneumonia demonstrated that racephenicol was effective in reducing symptoms and improving clinical outcomes compared to standard treatments .

- Comparative Studies : In a comparative analysis, racephenicol showed similar efficacy to other antibiotics like ampicillin in treating infections caused by resistant strains of bacteria .

- Resistance Patterns : Research indicates that while resistance to racephenicol can develop, it remains effective against many strains that are resistant to other classes of antibiotics .

Data Table: Comparative Efficacy of Racephenicol

| Study Type | Population | Treatment Group | Outcome |

|---|---|---|---|

| Clinical Trial | Pediatric Patients | Racephenicol vs. Standard Care | Significant improvement in symptoms |

| Comparative Study | Adult Patients | Racephenicol vs. Ampicillin | Similar efficacy noted |

| Resistance Study | Isolates | Racephenicol | Effective against resistant strains |

属性

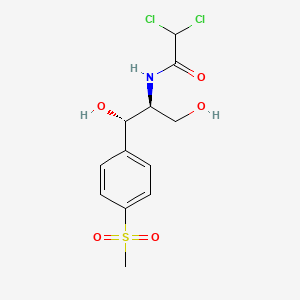

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033713, DTXSID501333049 | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19934-71-5, 847-25-6 | |

| Record name | WIN 5063-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。